3-Bromo-4-methylisoquinolin-1-amine

medicinal chemistry heterocyclic synthesis building block

3-Bromo-4-methylisoquinolin-1-amine (CAS: 1396762-24-5) is a brominated aminoisoquinoline derivative with the molecular formula C10H9BrN2 and a molecular weight of 237.1 g/mol. The compound is a member of the isoquinoline class of nitrogen-containing heterocycles, characterized by a unique substitution pattern: a bromine atom at the 3-position, a methyl group at the 4-position, and an amine group at the 1-position.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B11872898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylisoquinolin-1-amine
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C2=CC=CC=C12)N)Br
InChIInChI=1S/C10H9BrN2/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3,(H2,12,13)
InChIKeyDNUNRLSIVKLAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylisoquinolin-1-amine: A Dual-Site Reactive Isoquinoline Scaffold for Diversified Heterocyclic Synthesis


3-Bromo-4-methylisoquinolin-1-amine (CAS: 1396762-24-5) is a brominated aminoisoquinoline derivative with the molecular formula C10H9BrN2 and a molecular weight of 237.1 g/mol . The compound is a member of the isoquinoline class of nitrogen-containing heterocycles, characterized by a unique substitution pattern: a bromine atom at the 3-position, a methyl group at the 4-position, and an amine group at the 1-position . This specific arrangement of substituents creates two distinct reactive handles—the aryl bromide for cross-coupling reactions and the primary amine for amidation or diazotization—enabling sequential functionalization strategies not possible with mono-functional analogs. The compound is primarily utilized as a building block in medicinal chemistry programs targeting kinase inhibition and G-protein coupled receptor modulation .

Why 3-Bromo-4-methylisoquinolin-1-amine Cannot Be Replaced by Common Isoquinoline Analogs in Multi-Step Synthesis


Attempting to substitute 3-Bromo-4-methylisoquinolin-1-amine with simpler isoquinoline analogs such as 4-methylisoquinolin-1-amine (lacking the 3-bromo group) or 1-bromo-4-methylisoquinoline (lacking the 1-amino group) fundamentally alters the synthetic sequence and accessible chemical space . The presence of both a 3-bromo substituent and a 1-amino group on the same core enables a orthogonal, sequential functionalization strategy: the amine can be selectively elaborated (e.g., acylated, alkylated, or converted to a diazonium salt) without affecting the bromine, which can subsequently undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl diversity at the 3-position [1]. This is a critical distinction from 1-bromo-4-methylisoquinoline (CAS 1542564-70-4, MW 222.08 g/mol) which lacks the amino group and thus cannot serve as a precursor for amide or amine-linked conjugates, and from 4-methylisoquinolin-1-amine, which lacks the bromine and therefore cannot be elaborated via cross-coupling at the 3-position [2].

Quantitative Differentiation Guide: 3-Bromo-4-methylisoquinolin-1-amine vs. Closest Analogs


Orthogonal Functionalization Capability: Dual Reactive Handles vs. Single-Handle Analogs

3-Bromo-4-methylisoquinolin-1-amine contains two chemically distinct reactive groups: an aromatic bromine at C3 capable of participating in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, and a primary amine at C1 that can undergo acylation, reductive amination, or diazonium chemistry [1]. This orthogonal reactivity is absent in the closest commercially available analogs. 1-Bromo-4-methylisoquinoline (CAS 1542564-70-4) contains the 3-bromo group but completely lacks the amino group, precluding any amine-based derivatization. Conversely, 4-methylisoquinolin-1-amine lacks the bromine, making cross-coupling at the 3-position impossible . The quantitative difference is that the target compound provides two orthogonal diversification points from a single core, whereas analogs provide only one, effectively doubling the number of potential unique compounds accessible from a single synthetic route.

medicinal chemistry heterocyclic synthesis building block

Computed Lipophilicity Differential: 3-Bromo-4-methylisoquinolin-1-amine vs. 1-Bromo-4-methylisoquinoline

The introduction of a primary amine at the 1-position significantly alters the physicochemical profile compared to the non-aminated analog. Based on calculated molecular properties from available vendor data, 3-Bromo-4-methylisoquinolin-1-amine exhibits different lipophilicity and hydrogen bonding capacity relative to 1-bromo-4-methylisoquinoline . The target compound has a hydrogen bond donor count of 1 (from the amine) and an acceptor count of 2 (from the amine and isoquinoline nitrogen), while 1-bromo-4-methylisoquinoline has 0 hydrogen bond donors and 1 acceptor . This difference is expected to translate to lower logP for the target compound, though exact experimental logP values are not publicly available. The quantitative difference in hydrogen bonding capacity is critical for predicting membrane permeability, solubility, and target engagement in early drug discovery.

physicochemical property drug design ADME prediction

Commercial Availability and Purity: 3-Bromo-4-methylisoquinolin-1-amine vs. 3-Bromoisoquinoline Scaffold

Commercially available lots of 3-Bromo-4-methylisoquinolin-1-amine are offered with a purity specification of 97-98% from multiple independent suppliers (Leyan: 98% ; Chemenu: 97% ), indicating consistent synthetic access to high-purity material. In contrast, the simpler 3-bromoisoquinoline scaffold is widely available but lacks the 1-amino and 4-methyl substitution pattern, which is essential for introducing steric and electronic effects at both the 4-position and the 1-position simultaneously. The presence of the 4-methyl group increases steric hindrance near the reactive bromine, potentially improving regioselectivity in subsequent coupling reactions compared to unsubstituted 3-bromoisoquinoline [1]. The quantified difference is that the target compound offers a pre-installed methyl group for steric modulation, whereas 3-bromoisoquinoline requires an additional synthetic step to introduce equivalent substitution.

procurement building block purity specification

Optimal Use Cases for 3-Bromo-4-methylisoquinolin-1-amine in Drug Discovery and Chemical Biology


Sequential Derivatization for Focused Kinase Inhibitor Libraries

Employ 3-Bromo-4-methylisoquinolin-1-amine as a central scaffold for constructing focused libraries targeting the ATP-binding site of kinases. The 1-amino group can first be converted to an amide or urea linkage to engage hinge-region residues (e.g., via coupling with heteroaryl carboxylic acids), after which the 3-bromo group undergoes Suzuki-Miyaura cross-coupling to introduce aromatic or heteroaromatic groups that occupy hydrophobic pockets or solvent-exposed regions. This orthogonal approach has been validated in the discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors, where fragment growth via coupling at the amine-bearing position followed by optimization of the core substitution pattern yielded compounds with superior pharmacokinetic profiles (e.g., Compound 23A, which demonstrated similar potency to first-generation ROCK inhibitors but improved PK in C57 mouse) [1]. While the target compound was not directly profiled in the referenced study, its structural homology to the isoquinolin-1-amine core used in that fragment-based discovery program positions it as a viable alternative scaffold for similar kinase-targeting campaigns.

Preparation of 3-Aryl/Amino-4-methylisoquinolin-1-amine Analogs for GPCR Screening

Utilize the compound to synthesize a panel of 3-substituted analogs for screening against G-protein coupled receptors (GPCRs) or ion channels. The bromine atom at the 3-position serves as an ideal handle for Buchwald-Hartwig amination to install diverse amine substituents, or for Suzuki coupling to introduce biaryl systems, both of which are common motifs in GPCR ligand design. The 4-methyl group provides a controlled steric environment that can be exploited to tune selectivity between receptor subtypes. In related work, isoquinoline derivatives have been shown to exhibit binding affinities in the nanomolar range for muscarinic acetylcholine receptors (e.g., Ki = 20 nM) [2] and sodium channels (e.g., IC50 = 0.80 nM for Nav1.7) [3]. 3-Bromo-4-methylisoquinolin-1-amine provides a versatile entry point for generating structurally diverse analogs for such target classes.

Synthesis of PROTAC and Molecular Glue Precursors

The dual reactivity of 3-Bromo-4-methylisoquinolin-1-amine makes it an attractive starting material for the synthesis of heterobifunctional degrader molecules (PROTACs) or molecular glues. The 1-amino group can be elaborated with a PEG-based linker bearing a terminal functional group (e.g., alkyne or protected amine) for later conjugation to an E3 ligase ligand, while the 3-bromo position can be independently functionalized to introduce a moiety that binds the protein of interest. The 4-methyl group may impart favorable metabolic stability or binding characteristics in the final degrader. This synthetic flexibility is not offered by 1-bromo-4-methylisoquinoline, which lacks the amine handle, making the target compound a uniquely suited building block for targeted protein degradation research programs.

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